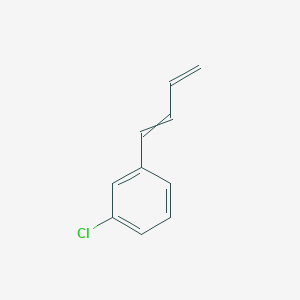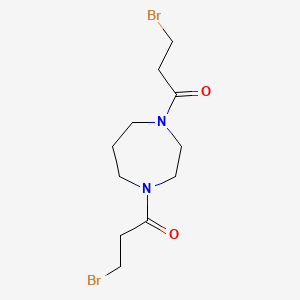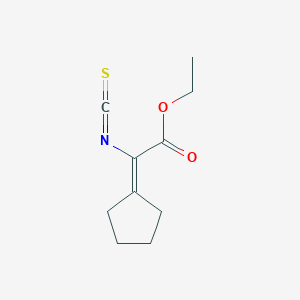
Ethyl cyclopentylidene(isothiocyanato)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclopentylidene(isothiocyanato)acetate is a chemical compound that belongs to the class of esters and isothiocyanates. Esters are known for their pleasant aromas and are widely used in various industries, while isothiocyanates are recognized for their biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclopentylidene(isothiocyanato)acetate can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl bromoacetate to form ethyl cyclopentylideneacetate. This intermediate is then reacted with an isothiocyanate precursor, such as phenyl chlorothionoformate, in the presence of a base like sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of isothiocyanates typically involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which offers a safer and more environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclopentylidene(isothiocyanato)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isothiocyanate group into a sulfonyl group.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines or alcohols under basic conditions
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols.
Substitution: Thioureas
Scientific Research Applications
Ethyl cyclopentylidene(isothiocyanato)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl cyclopentylidene(isothiocyanato)acetate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of key cellular processes. This interaction can trigger apoptosis in cancer cells and inhibit the growth of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Uniqueness
Ethyl cyclopentylidene(isothiocyanato)acetate is unique due to its combination of ester and isothiocyanate functionalities, which confer both stability and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
51110-23-7 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 2-cyclopentylidene-2-isothiocyanatoacetate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9(11-7-14)8-5-3-4-6-8/h2-6H2,1H3 |
InChI Key |
PXHUWZVJUIUQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


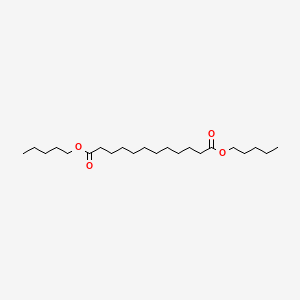
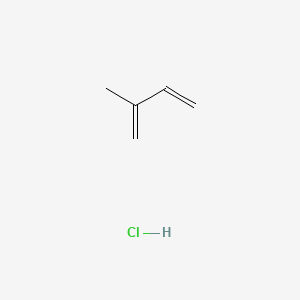
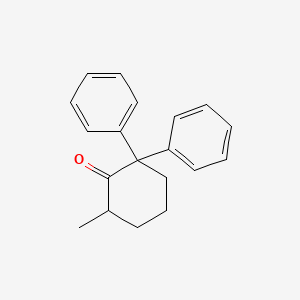
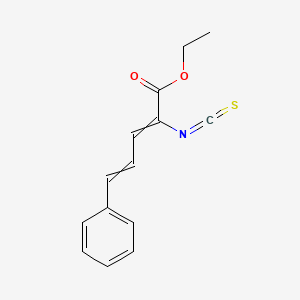


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
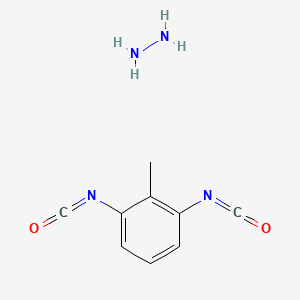
![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

